molecular formula C13H9NOS B2612308 2-(5-Benzoylthiophen-2-yl)acetonitrile CAS No. 303144-54-9

2-(5-Benzoylthiophen-2-yl)acetonitrile

Cat. No.: B2612308
CAS No.: 303144-54-9
M. Wt: 227.28
InChI Key: SHIYRKUDCJWDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Benzoylthiophen-2-yl)acetonitrile is an organic compound with the molecular formula C13H9NOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a benzoyl group attached to the thiophene ring

Scientific Research Applications

2-(5-Benzoylthiophen-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Benzoylthiophen-2-yl)acetonitrile typically involves the reaction of 5-benzoylthiophene with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzoylthiophen-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often require catalysts or specific reagents like Grignard reagents or organolithium compounds.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-(5-Benzoylthiophen-2-yl)acetonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The benzoyl and nitrile groups can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole-2-acetonitrile: Similar structure but contains a benzothiazole ring instead of a thiophene ring.

    2-(4-Benzoylphenyl)acetonitrile: Similar structure but contains a benzene ring instead of a thiophene ring.

Uniqueness

2-(5-Benzoylthiophen-2-yl)acetonitrile is unique due to the presence of both a benzoyl group and a thiophene ring, which confer distinct electronic and steric properties. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

IUPAC Name

2-(5-benzoylthiophen-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c14-9-8-11-6-7-12(16-11)13(15)10-4-2-1-3-5-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIYRKUDCJWDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.